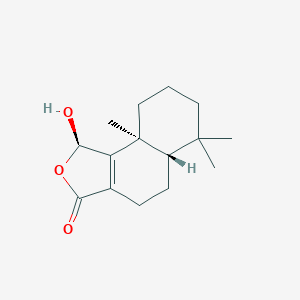
Valdiviolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valdiviolide is a natural product found in Persicaria hydropiper with data available.
Scientific Research Applications
1. Antihypertensive Properties
Valdiviolide has been studied for its potential in treating hypertension, particularly in patients with high cardiovascular risk. The Valsartan Antihypertensive Long-term Use Evaluation (VALUE) trial focused on hypertensive patients and compared the efficacy of regimens based on valsartan with those based on amlodipine. This study highlighted the importance of blood pressure control in hypertensive patients at high risk of cardiovascular events (Julius et al., 2004).
2. Neurological and Psychiatric Applications
Valdiviolide has been examined for its role in neurogenesis and the treatment of neurological disorders. It stimulates the formation of GABAergic neurons from rat forebrain stem cells, suggesting its potential in treating bipolar disorder and other neurological conditions (Laeng et al., 2004). Additionally, it's been used as a mood stabilizer in conditions like bipolar disorder and epilepsy, potentially through mechanisms involving histone deacetylase inhibition (Phiel et al., 2001).
3. Oncological Research
In cancer therapy, valdiviolide shows promise due to its properties as a histone deacetylase inhibitor. This function is significant in the differentiation of transformed cells, making valdiviolide a potential candidate for cancer treatment (Göttlicher et al., 2001). Moreover, it has been studied for its effects on tumor and surrogate tissues in phase I/II clinical trials, which could inform its use in treating solid tumor malignancies (Munster et al., 2009).
4. Mitochondrial Epigenetics
Valdiviolide also affects mitochondrial epigenetics, as observed in studies showing its impact on mitochondrial DNA. It modifies the formation of 5-methylcytosine and 5-hydroxymethylcytosine in mitochondrial DNA, which is crucial for understanding both its therapeutic and adverse effects (Chen et al., 2012).
properties
Product Name |
Valdiviolide |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13+,15-/m0/s1 |
InChI Key |
XTQKCVAXPOCYKT-ZBINZKHDSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=C2[C@@H](OC3=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |
synonyms |
11-epivaldiviolide valdiviolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)
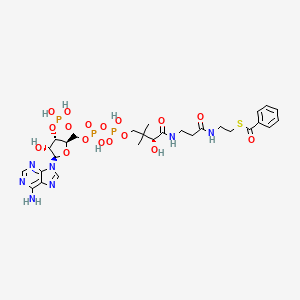
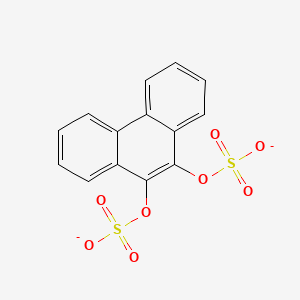
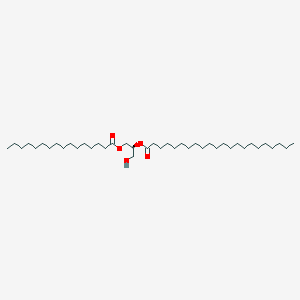
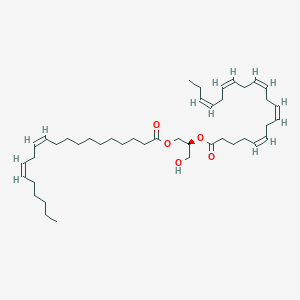
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
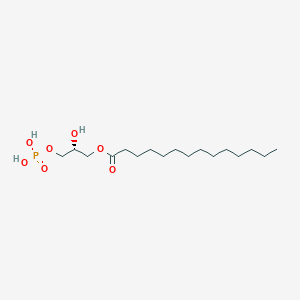
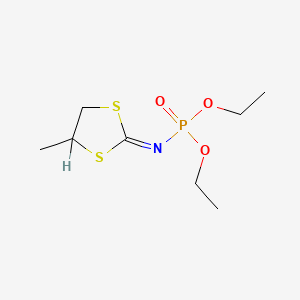
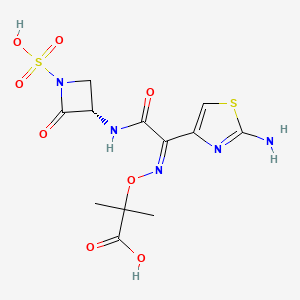
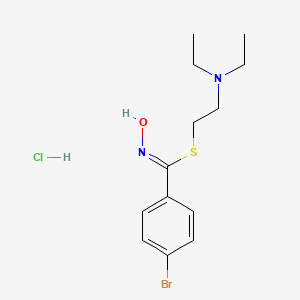
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)